

# A Comparative Guide to Barium Carbonate and Strontium Carbonate in Ceramic Applications

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## **Compound of Interest**

Compound Name: *Barium carbonate, CP*

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This guide provides an objective comparison of barium carbonate ( $\text{BaCO}_3$ ) and strontium carbonate ( $\text{SrCO}_3$ ) for use in ceramic applications. The information presented is supported by experimental data and detailed methodologies to assist in material selection and process development.

## Introduction

Barium carbonate and strontium carbonate are alkaline earth carbonates commonly used in the ceramics industry as fluxing agents. They play a crucial role in lowering the melting point of glazes and influencing various properties of the final ceramic product, such as surface finish, color development, and thermal expansion. While both materials offer similar functionalities, they differ significantly in terms of their physical, chemical, and safety profiles. This guide aims to provide a comprehensive comparison to aid researchers in making informed decisions for their specific ceramic applications.

## Physical and Chemical Properties

Both barium and strontium carbonate are white, odorless powders. Their primary role in ceramics is to introduce barium oxide ( $\text{BaO}$ ) and strontium oxide ( $\text{SrO}$ ) into the glass matrix of glazes and ceramic bodies upon firing.

Property	Barium Carbonate ( $\text{BaCO}_3$ )	Strontium Carbonate ( $\text{SrCO}_3$ )
Molar Mass	197.34 g/mol	147.63 g/mol
Melting Point	811 °C (1,492 °F)	1,494 °C (2,721 °F)
Decomposition Temperature	Decomposes above 1000 °C	Starts to disassociate as early as 800°C in an oxidizing atmosphere[1]
Crystal Structure	Orthorhombic	Orthorhombic
Solubility in Water	0.002 g/100 mL (20 °C)	0.0011 g/100 mL (18 °C)
Safety	Toxic	Non-toxic[2][3]

## Performance in Ceramic Glazes

### Fluxing Action and Glaze Finish

Both carbonates act as fluxes, promoting the melting of the glaze components. However, they impart distinct characteristics to the glaze surface.

- Barium Carbonate: It is well-known for producing satin to matte finishes, especially at higher concentrations.[3] Barium tends to form very small crystals during cooling, which contributes to a smooth, satin surface.[2]
- Strontium Carbonate: Often used as a substitute for barium to create matte glazes.[1] It can also produce exceptional satin to matte surfaces.[3]

## Color Development

The presence of  $\text{BaO}$  or  $\text{SrO}$  can significantly influence the color response of various metallic oxides used as colorants in glazes.

- Barium Carbonate: It is known to produce unique color responses, particularly with copper, yielding vibrant blues.[3]

- Strontium Carbonate: While often a suitable substitute, it may alter the color response. For example, the vibrant "barium blues" achieved with copper may not be replicated with strontium.<sup>[4]</sup> When substituting for barium carbonate, it is recommended to use about 75% of the original amount by weight and conduct tests to verify the color outcome.<sup>[1]</sup>

## Thermal Expansion

Both barium and strontium oxides have a similar effect on the coefficient of thermal expansion (CTE) of glossy glazes, generally reducing it.<sup>[2]</sup> This is a crucial factor in ensuring a good "fit" between the glaze and the ceramic body, preventing defects like crazing (cracking of the glaze). However, in matte glazes where these fluxes are used in larger amounts, predicting the final CTE can be difficult due to the interplay between the glassy and crystalline phases.<sup>[2]</sup>

## Experimental Data and Protocols

### Thermal Decomposition Analysis

The decomposition of carbonates during firing releases carbon dioxide (CO<sub>2</sub>), which can cause defects like pinholes and blisters if not properly managed. The temperature at which this occurs is a critical parameter.

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

A simultaneous Thermogravimetric Analyzer (TGA) and Differential Thermal Analyzer (DTA) is used to study the thermal decomposition of the carbonate samples.

- Sample Preparation: A small, accurately weighed amount of the carbonate powder (typically 5-10 mg) is placed in an alumina or platinum crucible.
- Instrument Setup: The crucible is placed in the TGA/DTA furnace. An inert reference crucible (usually empty) is also placed in the furnace.
- Heating Program: The sample is heated at a constant rate, for example, 10 °C/minute, in a controlled atmosphere (e.g., air or nitrogen).
- Data Acquisition: The instrument continuously records the sample's weight (TGA) and the temperature difference between the sample and the reference (DTA) as a function of temperature.

- Analysis: The TGA curve shows weight loss as the carbonate decomposes and releases CO<sub>2</sub>. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions and reactions.

Comparative Data:

Carbonate	Onset of Decomposition (in air)	Peak Decomposition Temperature (in air)
Barium Carbonate	~820 °C[5]	~970 °C[5]
Strontium Carbonate	Starts as early as 800 °C[1]	Can be delayed to around 1220°C in a CO <sub>2</sub> atmosphere[1]

Note: Decomposition temperatures can be influenced by factors such as particle size, heating rate, and atmospheric conditions.

## Coefficient of Thermal Expansion (CTE) Measurement

Experimental Protocol: Dilatometry (ASTM C372)[6][7][8]

The linear thermal expansion of a fired ceramic glaze is measured using a dilatometer.

- Specimen Preparation: A bar-shaped specimen of the fired glaze of specific dimensions is prepared.[7]
- Instrument Setup: The specimen is placed in the dilatometer furnace. A push-rod is positioned against the end of the specimen to detect changes in length.
- Heating Program: The specimen is heated at a controlled rate (e.g., 3 °C/minute) over a defined temperature range.[7]
- Data Acquisition: The change in the length of the specimen is continuously recorded as a function of temperature.
- Calculation: The mean coefficient of linear thermal expansion ( $\alpha$ ) is calculated from the slope of the length-change versus temperature curve over a specific temperature range.

### Comparative Data:

Direct comparative studies providing specific CTE values for glazes solely differing in their use of barium versus strontium carbonate are not readily available in the searched literature. However, it is generally reported that both BaO and SrO reduce the CTE of glossy glazes compared to glazes fluxed with calcium.[\[2\]](#)

## Dielectric Properties

Experimental Protocol: Dielectric Constant Measurement (ASTM D150)[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

The dielectric constant of a fired ceramic material is measured using a capacitance measuring assembly.

- Specimen Preparation: A flat, disc-shaped specimen of the fired ceramic with a uniform thickness is prepared. Electrodes (e.g., silver paste) are applied to the flat surfaces of the disc.
- Instrument Setup: The specimen is placed in a test fixture between two electrodes connected to an LCR meter or impedance analyzer.
- Measurement: The capacitance of the specimen is measured at a specific frequency (e.g., 1 MHz) and temperature.
- Calculation: The dielectric constant (permittivity) is calculated from the measured capacitance, the dimensions of the specimen (area and thickness), and the permittivity of free space.[\[2\]](#)

### Comparative Data:

While specific comparative data for ceramics containing only barium carbonate versus strontium carbonate is limited, studies on barium strontium titanate (BST) ceramics show that the dielectric properties are highly dependent on the barium-to-strontium ratio.[\[13\]](#)[\[14\]](#)[\[15\]](#) Generally, ceramic materials exhibit high dielectric permittivity.[\[15\]](#)

## Leachability Testing

The leaching of toxic substances from ceramic ware intended for food contact is a critical safety concern.

Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311[\[5\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

This method is designed to determine the mobility of analytes in a waste material. A modified version is often used to assess leaching from ceramic surfaces.

- Sample Preparation: A representative sample of the glazed ceramic ware is obtained.
- Extraction: The surface of the ceramic is exposed to an extraction fluid (typically an acidic solution, such as 4% acetic acid, to simulate food contact) for a specified period (e.g., 24 hours) at a controlled temperature.
- Analysis: The extraction fluid is then analyzed using appropriate analytical techniques, such as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectroscopy (AAS), to determine the concentration of the leached elements (e.g., barium).
- Comparison to Regulatory Limits: The results are compared to established regulatory limits. The EPA's maximum contaminant level (MCL) for barium in drinking water is 2 mg/liter.

Comparative Data:

- Barium Carbonate: Barium is toxic if ingested, and glazes containing barium carbonate have the potential to leach barium.[\[3\]](#) The amount of leaching depends on the glaze composition and firing conditions.
- Strontium Carbonate: Strontium is considered a safe material, and its use in glazes does not pose the same toxicity concerns as barium.[\[1\]](#)

## Logical Workflow for Material Selection

The following diagram illustrates a logical workflow for selecting between barium carbonate and strontium carbonate for a ceramic application.



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Material selection workflow.

## Summary and Conclusion

The choice between barium carbonate and strontium carbonate in ceramic applications involves a trade-off between desired aesthetic properties, performance characteristics, and safety considerations.

Barium carbonate is a potent flux that can produce unique and desirable satin matte surfaces and specific color responses, particularly the well-known "barium blues" with copper. However, its significant toxicity is a major drawback, necessitating careful handling and rigorous leaching tests for any application involving food contact.

Strontium carbonate serves as a safe and effective alternative to barium carbonate. It also acts as a strong flux and can produce attractive matte and satin finishes. While it may not always replicate the exact color effects of barium, its non-toxic nature makes it a preferred choice for functional ware and in environments where safety is a primary concern.

For researchers and professionals in drug development, where the inertness and safety of materials are paramount, strontium carbonate is the highly recommended choice for any ceramic components that may come into contact with biological systems or pharmaceutical products. The potential for toxic barium leaching, even at low levels, presents an unacceptable risk in such critical applications. When specific aesthetic qualities achievable only with barium are required for non-contact applications, stringent safety protocols and leaching assessments are mandatory.

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